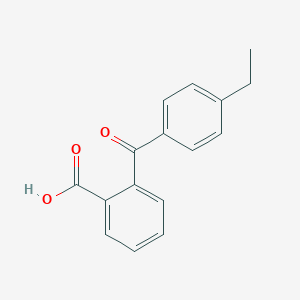

2-(4-Ethylbenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFDKGFWNSQAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150963 | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-14-0 | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatives and Their Advanced Research Applications

Esterification and Amidation

As a carboxylic acid, it can undergo esterification reactions with alcohols and amidation reactions with amines to form the corresponding esters and amides. ontosight.ai

Cyclization Reactions

A significant reaction of 2-(4-Ethylbenzoyl)benzoic acid is its acid-catalyzed intramolecular cyclization. This reaction is a critical step in the industrial synthesis of 2-ethylanthraquinone (B47962). lookchem.com

Research Methodologies

Methodologies for Solubility and Solution Behavior Research

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal stability of polymers and other materials derived from chemical compounds. While specific TGA and DSC data for derivatives of 2-(4-Ethylbenzoyl)benzoic acid are not detailed in the provided search results, the principles of these analyses are well-established. For example, in the study of various polymers, TGA is used to determine the temperature at which a material starts to decompose, often reported as the temperature at which 5% or 10% weight loss occurs (TDT5% or TDT10%). researchgate.net DSC is used to measure the glass transition temperature (Tg), melting point, and other thermal transitions. researchgate.net These analyses are vital for understanding the thermal properties of derivatives, which could include polyesters or polyamides synthesized from this compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of 2-(4-Ethylbenzoyl)benzoic acid often relies on the Friedel-Crafts acylation, typically using phthalic anhydride (B1165640) and ethylbenzene (B125841) with aluminum chloride (AlCl₃) as a catalyst. ontosight.aiprepchem.com However, this method presents environmental challenges, including the generation of wastewater with high chemical oxygen demand due to the use of AlCl₃, which complicates treatment and increases production costs. patsnap.com

Future research is intensely focused on developing "green" and more sustainable synthetic routes. A key area of investigation is the replacement of conventional catalysts with solid acid catalysts. These alternatives aim to reduce waste, allow for easier catalyst recovery, and operate under milder conditions. google.com

Key developments include:

Solvent and Catalyst Optimization: A patented method seeks to improve the process by using nitrobenzene (B124822) or nitromethane (B149229) as a solvent with ethylbenzene, which allows for lower reaction temperatures (not exceeding 30°C) and reduces the difficulty of wastewater treatment. patsnap.comgoogle.com

Solid Acid Catalysts: The use of solid acid catalysts like modified H-Beta zeolite is being explored for subsequent reactions involving this compound, such as its conversion to 2-ethylanthraquinone (B47962). researchgate.net This approach avoids the use of harsh reagents like oleum (B3057394) or concentrated sulfuric acid for the cyclization step. google.comresearchgate.net

High-Recovery Systems: Another patented approach, while using hazardous materials like hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃), focuses on sustainability through high recovery rates of the reagents (99.3% for BF₃ and 99.6% for HF), minimizing environmental discharge. prepchem.com

These advancements point towards a future where the production of this compound and its derivatives is more economically viable and environmentally benign.

Advanced Catalyst Design for Improved Efficiency and Selectivity

Improving the efficiency and selectivity of the synthesis of this compound and its subsequent transformations is a major research thrust. The design of advanced catalysts is central to achieving these goals. The limitations of traditional catalysts like AlCl₃ and concentrated sulfuric acid have spurred the development of more sophisticated alternatives. google.comresearchgate.net

A significant breakthrough is the use of zeolites as catalysts. For the dehydration of 2-(4'-ethylbenzoyl) benzoic acid (BE acid) to produce 2-ethylanthraquinone (2-EAQ), a key industrial process, modified H-Beta zeolite has shown high catalytic performance. researchgate.net Research has demonstrated that treating H-Beta zeolite with dilute nitric acid can enhance its catalytic activity by adjusting its acidity and improving its porous structure, which alleviates diffusion constraints. researchgate.net This modification led to a 96.7% yield of 2-EAQ in a batch reactor, showcasing a promising green alternative to conventional methods. researchgate.net

Studies on related reactions have shown that the acidity, pore size, particle size, and surface area of zeolite catalysts are critical factors that influence both catalytic properties and coke formation, which can deactivate the catalyst. researchgate.net The development of nano-sized H-beta zeolite, for instance, has been identified as a promising avenue for clean, one-pot synthesis of related anthraquinone (B42736) compounds. researchgate.net

| Catalyst | Reaction Step | Key Findings/Advantages | Yield | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Synthesis of this compound (Friedel-Crafts acylation) | Traditional, well-established method. | Not specified | google.comontosight.ai |

| Concentrated Sulfuric Acid / Oleum | Cyclization to 2-ethylanthraquinone | Conventional method; process is cumbersome and labor-intensive. | 75-85.3% | google.com |

| Modified H-Beta Zeolite | Cyclization to 2-ethylanthraquinone | Solid acid catalyst, environmentally friendly ("green"), high performance due to adjusted acidity and porosity. | 96.7% | researchgate.net |

| Chiral Phosphoric Acid | Asymmetric cyclodehydration (in related triazole synthesis) | Enables atroposelective synthesis, yielding specific stereoisomers. Represents an advanced strategy for controlling molecular architecture. | Up to 91:9 er | nih.gov |

Exploration of New Biological Activities and Pharmaceutical Applications

While this compound is primarily known as a chemical intermediate, its core structure is shared by a wide range of biologically active molecules. ontosight.aithegoodscentscompany.com Benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ontosight.aipreprints.org This has prompted researchers to explore the potential of this compound and its derivatives as scaffolds for new pharmaceutical agents.

Emerging research in this area includes:

Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of synthetic benzoic acid derivatives. For example, novel derivatives have shown significant cell inhibition against human cancer cell lines such as breast (MCF-7), colon (HCT-116), and squamous carcinoma (A431). preprints.org Specific modifications, like the introduction of triazole or 4-(3,4,5-Trimethoxyphenoxy) moieties, have resulted in compounds that induce cancer cell death. preprints.org

Antitubercular Prodrugs: Benzoic acid itself has activity against mycobacteria, and its ester derivatives are being investigated as prodrugs for treating tuberculosis. nih.gov The ester form can more easily diffuse through bacterial cell membranes before being converted to the active acid form by microbial enzymes. This approach could be applied to derivatives of this compound to develop new treatments for multidrug-resistant tuberculosis. nih.gov

Enzyme Inhibition: Researchers are designing and synthesizing derivatives of benzoic acid to target specific enzymes. For instance, new benzoylthioureido phenyl derivatives have been created to target carbonic anhydrase enzymes, which are implicated in several diseases. nih.gov

NSAID Intermediates: The compound is recognized as a potential intermediate in the synthesis of some nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its utility in creating molecules with analgesic and anti-inflammatory effects. ontosight.ai

Investigation of Structure-Activity Relationships in Derivatives

To optimize the therapeutic potential of this compound derivatives, researchers are actively investigating their structure-activity relationships (SAR). SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are responsible for its biological effects. This knowledge is crucial for designing more potent and selective drugs.

Key findings from SAR studies on related benzoic acid derivatives include:

Lipophilicity and Acidity: In the context of antitubercular agents, modifying the lipophilicity (by changing alkoxy substituents) and the acidity (pKa, by adding electron-withdrawing groups like nitro groups) of benzoic acid esters directly impacts their activity against mycobacteria. nih.gov Studies have shown that phenyl and hexyl esters, particularly dinitrobenzoates, exhibit very promising antitubercular activity. nih.gov

Molecular Modifications for Anticancer Activity: The anticancer potential of benzoic acid derivatives can be significantly enhanced through specific structural modifications. For instance, the synthesis of 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivatives and their evaluation against cancer cell lines helps to establish which modifications lead to the highest efficacy. preprints.org

Bioisosteric Replacement: In the design of carbonic anhydrase inhibitors, a strategy known as bioisosteric replacement has been employed. This involves replacing a functional group (e.g., a sulphamoyl phenyl) with another group that has similar physical or chemical properties (e.g., a benzoic acid) to improve the compound's biological profile. nih.gov

| Derivative Class | Structural Modification | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Benzoic Acid Esters | Varying alkoxy substituents (propyl, hexyl, phenyl) and electron-withdrawing groups (nitro, chloro) | Antitubercular (Mycobacterium tuberculosis) | Phenyl and hexyl esters showed higher activity than the free acids. Nitro-substituted derivatives were particularly potent. | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Introduction of a triazole hybrid structure | Anticancer (MCF-7 breast cancer cells) | Specific compounds showed high activity, with IC₅₀ values of 15.6 µM and 18.7 µM, by inducing apoptosis. | preprints.org |

| Benzoylthioureido Phenyl Derivatives | Bioisosteric replacement of sulphamoyl phenyl with benzoic acid or ethyl benzoate (B1203000) moieties | Carbonic Anhydrase Inhibition | The modifications were made to explore different interactions with the enzyme's active site and to create potential prodrugs. | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | Addition of a trimethoxyphenoxy group | Anticancer (MCF-7 and MDA-MB-468 cells) | Specific methyl derivatives induced cell-cycle arrest, showing potent activity with IC₅₀ values as low as 1.4 µg/ml. | preprints.org |

Computational Approaches for Predictive Modeling and Design

In parallel with synthetic and biological investigations, computational chemistry is emerging as a powerful tool for accelerating research on this compound and its derivatives. Predictive modeling and in silico design allow scientists to evaluate the potential of new molecules before they are synthesized in the lab, saving time and resources.

Future computational approaches will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. By using data from SAR studies on benzoic acid derivatives, QSAR models can predict the anticancer or antimicrobial activity of new, yet-to-be-synthesized derivatives of this compound.

Molecular Docking: This technique simulates the interaction between a small molecule (a ligand, such as a derivative of this compound) and a biological target (a receptor, such as an enzyme). For example, docking could be used to predict how strongly different derivatives bind to carbonic anhydrase or to the active sites of enzymes crucial for cancer cell survival. This helps in prioritizing the synthesis of compounds that are most likely to be effective.

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups in a molecule that is required for its biological activity. By creating a pharmacophore model based on known active benzoic acid derivatives, researchers can screen large virtual libraries of compounds to find new and structurally diverse molecules that fit the model and are likely to have the desired activity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. By calculating properties like the partition coefficient (XLogP3), which is estimated to be 3.3 for this compound, models can forecast a compound's likely behavior in the body, helping to identify potential drug candidates with favorable pharmacokinetic profiles early in the design process. nih.gov

The integration of these computational methods with synthetic chemistry and biological testing will enable a more rational and efficient design of novel derivatives of this compound for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-ethylbenzoyl)benzoic acid, and how do they influence experimental design?

- Answer : The compound is a white/beige solid (CAS 1151-14-0) with molecular formula C₁₆H₁₄O₃, molecular weight 254.28 g/mol, and density 1.194 g/cm³ . These properties guide solvent selection (e.g., polar aprotic solvents for reactions), storage conditions (room temperature, inert atmosphere), and handling (avoid prolonged exposure to moisture). For solubility-driven experiments, refer to Li et al. (2007), which reports solubility in 11 organic solvents (e.g., ethanol, acetone) across 279.55–343.15 K, critical for crystallization or reaction optimization .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

- Answer : A validated method uses modified SiO₂-supported ionic liquid catalysts (e.g., [BMIM]HSO₄) under mild conditions (80°C, 4 hours), achieving ~85% yield . Alternative routes involve Friedel-Crafts acylation with 4-ethylbenzoyl chloride on benzoic acid derivatives. Catalyst choice (e.g., H-Beta zeolite modified with citric acid) and solvent polarity significantly impact reaction efficiency and byproduct formation .

Q. How can researchers characterize this compound and its intermediates?

- Answer : Use LC-MS (e.g., Creative Proteomics’ platform) for qualitative/quantitative analysis of benzoic acid derivatives . Structural confirmation requires NMR (¹H/¹³C), FT-IR (C=O stretch at ~1680 cm⁻¹), and XRD for crystallinity. Thermal stability can be assessed via TGA/DSC (decomposition onset ~250°C) .

Advanced Research Questions

Q. What mechanistic insights explain the dehydration of this compound to 2-ethylanthraquinone?

- Answer : Dehydration involves intramolecular cyclization catalyzed by acid sites on modified H-Beta zeolites. Optimal performance (≥95% conversion and selectivity) requires balancing acid strength (moderate Brønsted sites) and site density. Excess acidity promotes side reactions (e.g., intermolecular dehydration), while weak acidity slows kinetics. Computational studies (DFT) suggest a transition state stabilized by hydrogen bonding to the catalyst .

Q. How do solubility discrepancies in organic solvents impact purification strategies?

- Answer : Li et al. (2007) identified solubility variations (e.g., 0.12 mol/kg in ethanol vs. 0.08 mol/kg in toluene at 298 K), indicating solvent-dependent recrystallization efficiency . Conflicting data may arise from impurities or polymorphic forms. Mitigate this via iterative solubility testing under controlled conditions (temperature, stirring rate) and characterization of crystal phases (PXRD).

Q. What catalytic systems resolve contradictions in reaction pathways for derivatives of this compound?

- Answer : For pesticide intermediates like tebufenozide, competing pathways (e.g., hydrazide vs. ester formation) are resolved using selective catalysts. For example, palladium/charcoal (Pd/C) in ethanol promotes hydrazide coupling, while acidic conditions favor esterification. Monitor reaction progress via HPLC to optimize selectivity .

Methodological Tables

Table 1 : Solubility of this compound in selected solvents (Li et al., 2007)

| Solvent | Solubility (mol/kg, 298 K) |

|---|---|

| Ethanol | 0.12 |

| Acetone | 0.15 |

| Toluene | 0.08 |

| 1,4-Dioxane | 0.10 |

Table 2 : Catalyst performance in dehydration to 2-ethylanthraquinone

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| H-Beta (citric) | 95.0 | 95.0 |

| H-Beta (tartaric) | 94.5 | 94.8 |

| Unmodified H-Beta | 78.2 | 82.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.